Prolylvalylthreonyllysylprolylglutaminylalaninamide
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Overview
Description
Lagatide is a heptapeptide, a short C-terminal analog of sorbin. It has been studied for its proabsorptive and antisecretory effects in different parts of the intestine. Lagatide was under clinical evaluation for the treatment of chronic diarrhea .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lagatide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. The peptide chain is then elongated by sequential addition of protected amino acids. Each addition involves deprotection of the amino group, coupling of the next amino acid, and washing steps to remove excess reagents. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Lagatide would follow similar principles as laboratory synthesis but on a larger scale. This involves automated peptide synthesizers, large-scale HPLC systems for purification, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Lagatide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Lagatide has been explored for various scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in intestinal absorption and secretion processes.
Mechanism of Action
Lagatide exerts its effects by interacting with specific receptors in the intestine, leading to increased absorption and decreased secretion of fluids. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate ion channels and transporters in the intestinal epithelium .
Comparison with Similar Compounds
Similar Compounds
Sorbin: The parent compound from which Lagatide is derived.
Vasopressin: Another peptide with proabsorptive effects.
Octreotide: A synthetic analog of somatostatin with antisecretory properties.
Uniqueness
Lagatide is unique due to its specific sequence and structure, which confer its distinct proabsorptive and antisecretory effects. Unlike other peptides, Lagatide’s short heptapeptide structure allows for easier synthesis and modification, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[1-[6-amino-2-[[3-hydroxy-2-[[3-methyl-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-(1-amino-1-oxopropan-2-yl)pentanediamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58N10O9/c1-17(2)25(41-28(47)20-10-7-15-37-20)31(50)42-26(19(4)44)32(51)40-22(9-5-6-14-34)33(52)43-16-8-11-23(43)30(49)39-21(12-13-24(35)45)29(48)38-18(3)27(36)46/h17-23,25-26,37,44H,5-16,34H2,1-4H3,(H2,35,45)(H2,36,46)(H,38,48)(H,39,49)(H,40,51)(H,41,47)(H,42,50) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDMGDURKQLJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)N)NC(=O)C2CCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58N10O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870050 |
Source
|
Record name | Prolylvalylthreonyllysylprolylglutaminylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
738.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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